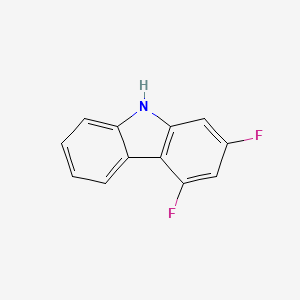
1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) is a complex organic compound featuring a triazine core linked to three piperidine-4-carboxylic acid groups
Métodos De Preparación
The synthesis of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,5-triazine-2,4,6-triyl chloride.
Reaction with Piperidine-4-carboxylic Acid: The triazine chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more of the piperidine-4-carboxylic acid groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Aplicaciones Científicas De Investigación
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: The compound is studied for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Research is ongoing to explore its use as a therapeutic agent, with studies focusing on its pharmacokinetics and pharmacodynamics.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) can be compared with other triazine-based compounds, such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound features amino groups instead of piperidine-4-carboxylic acid groups, leading to different chemical properties and applications.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar to the previous compound, it has aniline groups, which confer unique reactivity and uses.
The uniqueness of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) lies in its specific functional groups, which provide distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H30N6O6 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1-[4,6-bis(4-carboxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H30N6O6/c28-16(29)13-1-7-25(8-2-13)19-22-20(26-9-3-14(4-10-26)17(30)31)24-21(23-19)27-11-5-15(6-12-27)18(32)33/h13-15H,1-12H2,(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
POXCFYYCPCKGOE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C2=NC(=NC(=N2)N3CCC(CC3)C(=O)O)N4CCC(CC4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)



![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)

![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)

![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)
